Fluvastatin t-butyl ester, (+)-
Overview
Description
Fluvastatin t-butyl ester, (+)- is a synthetic derivative of fluvastatin, a member of the statin class of drugs. Statins are widely used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. Fluvastatin t-butyl ester, (+)- is a prodrug that is converted into its active form, fluvastatin, in the body. This compound is known for its ability to inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluvastatin t-butyl ester, (+)- typically involves a multi-step process. One common method starts with the reaction of aniline with 2-bromopropane to form an intermediate compound. This intermediate undergoes several steps, including alkylation, esterification, and hydrolysis, to yield fluvastatin t-butyl ester, (+)- . The reaction conditions often involve the use of organic solvents, such as ethanol and acetonitrile, and catalysts like sodium hydroxide.
Industrial Production Methods: In industrial settings, the production of fluvastatin t-butyl ester, (+)- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the basic hydrolysis of its alkyl ester precursor, followed by purification steps such as recrystallization and lyophilization . The industrial methods are designed to minimize impurities and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Fluvastatin t-butyl ester, (+)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into the active form, fluvastatin.
Common Reagents and Conditions: Common reagents used in the reactions of fluvastatin t-butyl ester, (+)- include sodium hydroxide for hydrolysis, ethanol as a solvent, and various catalysts to facilitate the reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products Formed: The major product formed from the reactions of fluvastatin t-butyl ester, (+)- is fluvastatin, the active form of the drug. This conversion is crucial for the compound’s therapeutic effects in lowering cholesterol levels .
Scientific Research Applications
Fluvastatin t-butyl ester, (+)- has several scientific research applications. In chemistry, it is used as a model compound to study the synthesis and reactions of statins. In biology and medicine, it is investigated for its potential to lower cholesterol levels and reduce the risk of cardiovascular diseases . . In the pharmaceutical industry, fluvastatin t-butyl ester, (+)- is used in the development of new statin-based therapies.
Mechanism of Action
Fluvastatin t-butyl ester, (+)- exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme is responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in the biosynthesis of cholesterol . By inhibiting this enzyme, fluvastatin t-butyl ester, (+)- effectively reduces the production of cholesterol in the liver. The molecular targets and pathways involved include the mevalonate pathway, which is crucial for the synthesis of cholesterol and other isoprenoids.
Comparison with Similar Compounds
Fluvastatin t-butyl ester, (+)- is similar to other statins, such as lovastatin, simvastatin, and pravastatin. it has a shorter half-life, no active metabolites, extensive protein binding, and minimal cerebrospinal fluid penetration . These characteristics make fluvastatin t-butyl ester, (+)- unique among statins. Similar compounds include:
- Lovastatin
- Simvastatin
- Pravastatin
- Atorvastatin
- Rosuvastatin
Each of these compounds has distinct pharmacokinetic properties and therapeutic applications, but they all share the common mechanism of inhibiting hydroxymethylglutaryl-coenzyme A reductase to lower cholesterol levels.
Properties
IUPAC Name |
tert-butyl (E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21-22,31-32H,16-17H2,1-5H3/b15-14+/t21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGKHYXJISAYPE-TYOAQRMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801035854 | |
Record name | Fluvastatin t-butyl ester, (+/-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801035854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129332-29-2, 194935-03-0 | |
Record name | rel-1,1-Dimethylethyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129332-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluvastatin t-butyl ester, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129332292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluvastatin t-butyl ester, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194935030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluvastatin t-butyl ester, (+/-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801035854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl rel-(3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUVASTATIN T-BUTYL ESTER, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O96Z7NCT9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FLUVASTATIN T-BUTYL ESTER, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E1456US3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.